molecular formula C18H19N3O2 B11114455 1-{2-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl}ethanone

1-{2-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl}ethanone

Cat. No.: B11114455
M. Wt: 309.4 g/mol
InChI Key: HBZIFSSIULDIJH-UHFFFAOYSA-N
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Description

1-{2-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl}ethanone is a heterocyclic compound that features an oxadiazole ring, a pyridine ring, and an isopropyl-substituted phenyl ring

Preparation Methods

The synthesis of 1-{2-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl}ethanone typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.

Chemical Reactions Analysis

1-{2-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl}ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole and pyridine rings. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-{2-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl}ethanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

1-{2-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl}ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of these structural motifs, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

1-[2-(4-propan-2-ylphenyl)-5-pyridin-3-yl-2H-1,3,4-oxadiazol-3-yl]ethanone

InChI

InChI=1S/C18H19N3O2/c1-12(2)14-6-8-15(9-7-14)18-21(13(3)22)20-17(23-18)16-5-4-10-19-11-16/h4-12,18H,1-3H3

InChI Key

HBZIFSSIULDIJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2N(N=C(O2)C3=CN=CC=C3)C(=O)C

Origin of Product

United States

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